molecular formula C20H21ClN4O2S B2977510 N-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476449-72-6

N-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2977510
CAS RN: 476449-72-6
M. Wt: 416.92
InChI Key: CDBLYKUGRFFFNC-UHFFFAOYSA-N
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Description

N-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H21ClN4O2S and its molecular weight is 416.92. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition Properties

N-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, due to its structural similarity with triazole derivatives, may exhibit significant biological activities, including enzyme inhibition. For instance, triazole compounds have been shown to inhibit lipase and α-glucosidase, suggesting potential applications in treating conditions such as obesity and diabetes. Compounds with triazole cores demonstrated notable anti-lipase and anti-α-glucosidase activities, indicating their potential as therapeutic agents in managing diseases associated with these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activity

Another application of compounds structurally related to this compound is their antimicrobial activity. Novel triazole derivatives have been synthesized and found to possess good to moderate activities against various microorganisms. This suggests that triazole-based compounds could serve as a foundation for developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Catalytic Applications

Triazole derivatives, similar to this compound, have also been explored for their catalytic applications. For example, N-isopropyliodobenzamides, which share functional group similarities, have been evaluated as catalysts for the oxidation of alcohols. Such studies highlight the potential of triazole and benzamide derivatives in catalysis, offering environmentally benign solutions for chemical transformations (Yakura, Fujiwara, Yamada, & Nambu, 2018).

Anticancer Research

Triazole compounds, akin to this compound, are being investigated for their potential anticancer properties. Research into benzimidazole derivatives bearing the 1,2,4-triazole moiety has demonstrated their ability to inhibit epidermal growth factor receptor (EGFR), a target in cancer therapy. This suggests that triazole derivatives could be valuable in developing new anticancer drugs, offering hope for more effective and targeted treatments (Karayel, 2021).

properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S/c1-13(2)28-20-24-23-18(25(20)16-6-4-5-15(21)11-16)12-22-19(26)14-7-9-17(27-3)10-8-14/h4-11,13H,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBLYKUGRFFFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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